3-(2-嘧啶氧基)-2-噻吩甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

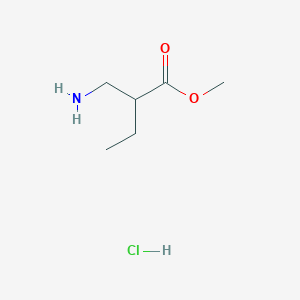

Methyl 3-(2-pyrimidinyloxy)-2-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

科学研究应用

Anti-Inflammatory Applications

Pyrimidine derivatives, including Methyl 3-(2-pyrimidinyloxy)-2-thiophenecarboxylate, have been studied for their anti-inflammatory properties. These compounds can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This makes them potential candidates for the development of new anti-inflammatory drugs.

Anti-Fibrosis Activities

In the field of anti-fibrosis, pyrimidine derivatives are being explored for their ability to inhibit the proliferation of fibroblasts and the deposition of extracellular matrix proteins like collagen. This is particularly relevant in the treatment of diseases like liver fibrosis, where the accumulation of scar tissue leads to organ dysfunction .

Antimicrobial Properties

The pyrimidine core is known to exhibit antimicrobial activities. Researchers are investigating the potential of Methyl 3-(2-pyrimidinyloxy)-2-thiophenecarboxylate and its analogs to act against a variety of microbial pathogens by disrupting their DNA synthesis or other vital processes .

Antiviral Effects

Pyrimidine derivatives have shown promise in the treatment of viral infections. Their mechanism of action often involves interfering with viral replication, making them valuable in the development of antiviral therapies .

Antitumor Potential

The antitumor properties of pyrimidine derivatives are being explored due to their ability to interfere with cell division and DNA replication in cancer cells. This line of research aims to develop compounds that can selectively target tumor cells while minimizing side effects on healthy tissue .

Synthesis of Novel Compounds

Methyl 3-(2-pyrimidinyloxy)-2-thiophenecarboxylate serves as a building block in the synthesis of novel heterocyclic compounds. These new compounds are then screened for various biological activities, expanding the library of molecules available for drug development .

作用机制

Target of Action

Related compounds such as 2-aminopyrimidine derivatives have shown activity against organisms causing diseases like sleeping sickness and malaria .

Mode of Action

It’s worth noting that related compounds have been found to exhibit antitrypanosomal and antiplasmodial activities . These compounds interact with their targets, leading to changes that inhibit the growth and proliferation of the disease-causing organisms.

Biochemical Pathways

Related compounds have been found to interfere with the life cycle of disease-causing organisms, disrupting their growth and proliferation .

Result of Action

Related compounds have been found to exhibit antitrypanosomal and antiplasmodial activities, indicating their potential to inhibit the growth and proliferation of disease-causing organisms .

Action Environment

The action, efficacy, and stability of Methyl 3-(2-pyrimidinyloxy)-2-thiophenecarboxylate can be influenced by various environmental factors. For instance, the pH, organic matter content, cation exchange capacity, and soil clay content can impact the leaching rates of related compounds . These factors can affect the compound’s mobility, degradation rate, and adsorption affinity, thereby influencing its overall effectiveness .

属性

IUPAC Name |

methyl 3-pyrimidin-2-yloxythiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3S/c1-14-9(13)8-7(3-6-16-8)15-10-11-4-2-5-12-10/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDIKAYHCHNOQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)OC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-pyrimidinyloxy)-2-thiophenecarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-((5-((3-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2879870.png)

![2-(2-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2879871.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2879881.png)

![2-[3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2879883.png)

![N-(2-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2879885.png)

![2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2879889.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2879890.png)